(2E)-3-(furan-2-yl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]prop-2-enamide
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Overview
Description
(2E)-3-(furan-2-yl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]prop-2-enamide is a synthetic organic compound that features a furan ring, a pyrrole ring, and an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(furan-2-yl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]prop-2-enamide can be achieved through a multi-step process:
Formation of the Acrylamide Moiety: The acrylamide group can be introduced via a reaction between acryloyl chloride and an amine precursor.
Introduction of the Furan Ring: The furan ring can be incorporated through a palladium-catalyzed coupling reaction.
Attachment of the Pyrrole Ring: The pyrrole ring can be attached through a condensation reaction with a suitable pyrrole derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furan-2,5-dione.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Material Science:
Biology
Drug Development: The compound’s structure suggests potential as a pharmacophore in drug design.
Biochemical Probes: Can be used to study enzyme interactions due to its functional groups.
Medicine
Diagnostics: Can be used in the development of diagnostic agents.
Industry
Polymer Science: Can be used as a monomer in the synthesis of functional polymers.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The furan and pyrrole rings can participate in π-π stacking interactions, while the acrylamide moiety can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate biological pathways and lead to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(furan-2-yl)-N-(3-hydroxypropyl)acrylamide: Lacks the pyrrole ring.
(E)-3-(furan-2-yl)-N-(3-hydroxy-3-phenylpropyl)acrylamide: Contains a phenyl ring instead of a pyrrole ring.
Uniqueness
The presence of both furan and pyrrole rings in (2E)-3-(furan-2-yl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]prop-2-enamide provides unique electronic and steric properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-17-10-2-5-13(17)14(18)8-9-16-15(19)7-6-12-4-3-11-20-12/h2-7,10-11,14,18H,8-9H2,1H3,(H,16,19)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFJQLWPPJCDASK-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CCNC(=O)C=CC2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1C(CCNC(=O)/C=C/C2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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